![molecular formula C10H6I2 B1627511 2,7-Diiodonaphthalene CAS No. 58556-77-7](/img/structure/B1627511.png)
2,7-Diiodonaphthalene
Overview
Description
2,7-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has a molecular weight of 379.97 and is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 2,7-diiodonaphthalene and its derivatives has been reported in the literature . One method involves the palladium-catalyzed amination of 2,7-diamino derivatives of naphthalene . Another method involves the use of 2,7-naphthalenedisulfonic acid sodium as a raw material, with sodium hydroxide and sodium oxide as alkali fusion reagents .
Molecular Structure Analysis
The molecular structure of 2,7-Diiodonaphthalene consists of a naphthalene core with two iodine atoms attached at the 2nd and 7th positions . The InChI code for 2,7-Diiodonaphthalene is 1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H .
Scientific Research Applications
Organic Synthesis
2,7-Diiodonaphthalene: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives through palladium-catalyzed coupling reactions . These derivatives are important for creating complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Material Science
In material science, 2,7-Diiodonaphthalene is utilized in the synthesis of organic semiconductors. Its iodine substituents can undergo further functionalization to create materials with specific electronic properties for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Pharmaceutical Research
The role of 2,7-Diiodonaphthalene in pharmaceutical research is linked to its potential as a building block for bioactive molecules. Its structure can be incorporated into larger compounds that may exhibit therapeutic activity. The iodine atoms present in the compound can also be used as a radiolabel for tracking in biological systems .
Analytical Chemistry
2,7-Diiodonaphthalene: finds applications in analytical chemistry as a standard for calibrating instruments like NMR, HPLC, and LC-MS. Its well-defined structure and properties make it suitable for use in method development and validation processes .
Environmental Science
While not directly used in environmental science, 2,7-Diiodonaphthalene can be studied using spectroscopic techniques to understand its behavior and breakdown in the environment. This can help in assessing the environmental impact of related compounds and in developing remediation strategies .
Biochemistry
In biochemistry, 2,7-Diiodonaphthalene can be used to study the interaction of iodinated aromatic compounds with biological macromolecules. It can serve as a model compound to understand the biochemical pathways that detoxify or metabolize halogenated aromatics .
Safety and Hazards
2,7-Diiodonaphthalene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .
properties
IUPAC Name |
2,7-diiodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGMCDDHNYOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558924 | |
Record name | 2,7-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58556-77-7 | |
Record name | 2,7-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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